molecular formula C8H7F3S B2390562 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene CAS No. 705-46-4

1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene

Cat. No.: B2390562
CAS No.: 705-46-4
M. Wt: 192.2
InChI Key: OQSOGROLOBOKFI-UHFFFAOYSA-N
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Description

1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene is an organic compound that features a trifluoromethylthio group attached to a benzene ringThe trifluoromethylthio group is known for its high lipophilicity and ability to enhance the biological activity of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene typically involves the introduction of the trifluoromethylthio group to a benzene derivative. One common method is the reaction of 3-methylbenzene with a trifluoromethylthiolating reagent under controlled conditions. For instance, the use of trifluoromethanesulfenate or N-trifluoromethylphthalimide as electrophilic trifluoromethylthiolating agents has been reported .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production. For example, reactions may be conducted in polar solvents like DMF (dimethylformamide) to achieve high selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets through the trifluoromethylthio group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its high lipophilicity and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1-methyl-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSOGROLOBOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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